4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-methoxyphenyl ketone
Description
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-methoxyphenyl ketone is a pyrazole-derived compound featuring a diethylamino sulfonyl substituent and a 4-methoxyphenyl ketone moiety. Its synthesis likely involves reactions similar to those described for α,β-unsaturated ketones derived from pyrazole precursors, as outlined in . Such compounds are typically synthesized via condensation of substituted pyrazoles with aromatic aldehydes or ketones, followed by functionalization with sulfonyl or amine groups . The diethylamino sulfonyl group enhances solubility and may influence biological activity, while the 4-methoxyphenyl ketone contributes to electronic and steric properties.
Properties
Molecular Formula |
C17H23N3O4S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N,N-diethyl-1-(4-methoxybenzoyl)-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H23N3O4S/c1-6-19(7-2)25(22,23)16-12(3)18-20(13(16)4)17(21)14-8-10-15(24-5)11-9-14/h8-11H,6-7H2,1-5H3 |
InChI Key |
VOCWHTXDMQBAES-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-methoxyphenyl ketone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds. This reaction is favored due to its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions and reagents used can vary, but the goal is to optimize the reaction for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-methoxyphenyl ketone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl) and acids (e.g., HCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-methoxyphenyl ketone exhibit significant anticancer properties. For example, studies have shown that diarylsulfonylureas can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The sulfonamide group is particularly noted for its ability to interact with enzymes crucial for cancer metabolism, making this compound a candidate for further investigation in oncology .
Antidepressant Potential
The compound has been explored for its potential as an antidepressant. Similar structures have been shown to act as histamine H3 receptor antagonists, which can influence neurotransmitter release and improve mood disorders. In preclinical models, compounds with related structures demonstrated efficacy in reducing symptoms of anxiety and depression, suggesting that this compound could be further evaluated for psychiatric applications .
Anti-inflammatory Properties
There is emerging evidence that compounds containing diethylamino and sulfonamide moieties possess anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them suitable for treating conditions such as rheumatoid arthritis or inflammatory bowel disease .
Case Study 1: Anticancer Efficacy
A study involving a related compound demonstrated significant tumor regression in xenograft models when administered at specific dosages. The mechanism of action was linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, crucial in cancer cell survival and proliferation .
Case Study 2: Neuropharmacological Effects
In a controlled trial assessing the effects of a structurally similar compound on anxiety, results indicated a marked improvement in behavioral tests such as the forced swimming test and elevated plus maze test. These findings support the hypothesis that targeting histamine receptors can provide therapeutic benefits in mood disorders .
Mechanism of Action
The mechanism of action of 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-methoxyphenyl ketone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s structure allows it to engage in specific binding and catalytic activities, influencing biochemical processes.
Comparison with Similar Compounds
Structural Analogues from Pyrazole Derivatives ()
describes α,β-unsaturated ketones (e.g., 3c) synthesized from 4-methoxybenzaldehyde and pyrazole precursors. These compounds share the 4-methoxyphenyl ketone group but lack the diethylamino sulfonyl substituent. Key differences include:
- Functional Groups: The target compound’s diethylamino sulfonyl group introduces strong electron-withdrawing and hydrophilic properties, whereas 3c features only a methoxy and ketone group.
- Antimicrobial Activity : Pyrazole derivatives in demonstrated moderate antimicrobial activity against bacterial and fungal strains. The sulfonyl group in the target compound may enhance potency by improving membrane permeability or binding affinity .
1-(4-Methoxyphenyl)-4-methylpent-1-en-3-one ()
This compound shares the 4-methoxyphenyl ketone moiety but replaces the pyrazole core with a methylpentenyl chain. Structural differences lead to distinct properties:
- Reactivity : The α,β-unsaturated ketone in this compound is more reactive in conjugate additions compared to the pyrazole-based target.
- Applications : While the target compound may serve as a pharmacological intermediate, 1-(4-methoxyphenyl)-4-methylpent-1-en-3-one is likely used as a synthetic precursor for fragrances or agrochemicals .
Amiodarone Hydrochloride ()
Amiodarone contains a diethylamino ethoxy group and iodinated aromatic rings. Comparisons include:
- Functional Groups: Both compounds feature diethylamino substituents, but Amiodarone’s iodine atoms and benzofuran core contribute to its antiarrhythmic activity. The target compound’s sulfonyl group may reduce lipid solubility compared to Amiodarone’s iodinated structure.
- Biological Activity: Amiodarone’s clinical use contrasts with the speculative antimicrobial role of the target compound, highlighting how minor structural changes drastically alter applications .
Diethylamino Hydroxybenzoyl Hexyl Benzoate ()
A UV filter with a diethylamino group, this compound illustrates the versatility of diethylamino substituents:
- Applications: The hydroxybenzoyl and hexyl benzoate groups enable UV absorption, whereas the target compound’s sulfonyl and pyrazole groups suggest different physicochemical behavior. Both structures, however, leverage diethylamino groups for solubility and stability .
Data Table: Comparative Analysis of Key Compounds
Research Implications and Limitations
Further studies should:
Evaluate the antimicrobial efficacy of the target compound against Gram-positive/negative bacteria and fungi.
Compare solubility and stability with analogues like 3c and Amiodarone.
Explore its utility as a UV filter or cosmetic ingredient, leveraging insights from .
Biological Activity
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-methoxyphenyl ketone is a synthetic compound with potential pharmaceutical applications. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a diethylamino sulfonyl group and a methoxyphenyl ketone moiety. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Research indicates that it may exhibit:
- Antimicrobial Activity : Inhibiting the growth of certain bacteria and fungi.
- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Potentially acting as an inhibitor for specific enzymes related to disease processes.
Biological Activity Overview
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various pyrazole derivatives, including the target compound. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent. -
Antioxidant Activity
In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cellular models. This suggests its utility in conditions characterized by oxidative damage. -
Enzyme Inhibition Studies
The compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Results showed a dose-dependent inhibition, indicating its potential for anti-inflammatory applications.
Research Findings
Recent research has highlighted several critical findings regarding the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrazole ring significantly affect biological activity, emphasizing the importance of chemical modifications for enhancing efficacy.
- Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects, leading to improved antibacterial activity.
- Safety Profile : Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses, although further studies are required to confirm long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
